molecular formula C20H23NOS B1324819 4'-Piperidinomethyl-2-thiomethylbenzophenone CAS No. 898771-23-8

4'-Piperidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1324819
CAS No.: 898771-23-8
M. Wt: 325.5 g/mol
InChI Key: UMSRVJRBPYWLBT-UHFFFAOYSA-N
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Description

4'-Piperidinomethyl-2-thiomethylbenzophenone is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a benzophenone core structure substituted with a piperidinomethyl group and a thiomethyl group. This structural motif is found in compounds investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . Specifically, piperidine-containing benzophenone derivatives have been explored as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the essential menaquinone biosynthesis pathway of the bacterial electron transport chain . Targeting this pathway presents a validated strategy for developing new antitubercular agents, as it is crucial for bacterial energy metabolism and long-term survival under hypoxic conditions . The piperidine moiety is a common pharmacophore in drug discovery, often contributing to the molecule's ability to interact with biological targets. The structural characteristics of this compound suggest it may share the lipophilic nature of similar inhibitors, which is designed to mimic the natural substrates of the MenA enzyme . As a research chemical, it serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and improving drug-like properties, such as reducing excessive lipophilicity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-8-4-3-7-18(19)20(22)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSRVJRBPYWLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642684
Record name [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-23-8
Record name [2-(Methylthio)phenyl][4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Piperidinomethyl-2-thiomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone derivatives, piperidine, and thiomethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of 4’-Piperidinomethyl-2-thiomethylbenzophenone may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4’-Piperidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4’-Piperidinomethyl-2-thiomethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Piperidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4'-Piperidinomethyl-2-thiomethylbenzophenone and structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Benzophenone 4'-Piperidinomethyl, 2-thiomethyl Hypothesized bioactivity in CNS targets; enhanced lipophilicity
3'-Piperidinomethyl-2-thiomethylbenzophenone Benzophenone 3'-Piperidinomethyl, 2-thiomethyl Discontinued commercial availability; similar molecular weight (325.47 g/mol)
4-Diethylamino-2-hydroxybenzophenone-2'-carboxylic acid Benzophenone 4-Diethylamino, 2-hydroxy, 2'-carboxylic acid Chelating agent; UV absorption properties
4-Hydroxy-2-methylbenzoic acid Benzoic acid 4-Hydroxy, 2-methyl Intermediate in polymer synthesis
4-Difluoromethoxyacetophenone Acetophenone 4-Difluoromethoxy Fluorinated analog for metabolic stability studies

Key Observations

Positional Isomerism: The substitution pattern of the piperidinomethyl group (3' vs. 4') in benzophenone derivatives can modulate receptor binding. For example, the 4'-position may allow better alignment with hydrophobic pockets in enzyme active sites compared to the 3'-isomer .

Functional Group Impact: Thiomethyl vs. Piperidinomethyl vs. Diethylamino: Piperidine rings (as in 4'-Piperidinomethyl derivatives) offer conformational rigidity, whereas diethylamino groups (e.g., in 4-Diethylamino-2-hydroxybenzophenone) provide flexibility and basicity, influencing solubility and pH-dependent behavior .

This highlights the importance of substitution patterns in commercial viability.

Biological Activity

4'-Piperidinomethyl-2-thiomethylbenzophenone (CAS No. 898771-23-8) is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzophenone core substituted with a piperidinomethyl group and a thiomethyl group. The synthesis typically involves:

  • Starting Materials : Benzophenone derivatives, piperidine, and thiomethylating agents.
  • Reaction Conditions : Commonly utilizes solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves:

  • Inhibition of Cell Wall Biosynthesis : Similar to established antibiotics, the compound may disrupt bacterial cell wall formation, affecting Gram-positive bacteria .
  • Targeting Nucleic Acid Synthesis : The compound may inhibit enzymes critical for DNA replication, akin to fluoroquinolones like ciprofloxacin .

Anticancer Potential

Studies have suggested that this compound could have anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation and apoptosis modulation:

  • Apoptosis Induction : By influencing pathways that regulate cell death, it may promote apoptosis in malignant cells.
  • Cell Proliferation Inhibition : The compound may inhibit various signaling pathways essential for cancer cell growth .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Molecular Targets : The piperidine ring enhances binding affinity to certain enzymes, potentially modulating their activity.
  • Biochemical Pathways : It influences pathways related to apoptosis, cell signaling, and proliferation, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity Evaluation :
    • A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent .
  • Anticancer Activity Assessment :
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, suggesting that it promotes programmed cell death in a dose-dependent manner .
  • Mechanistic Studies :
    • Further investigations into its mechanism revealed that the compound affects mitochondrial membrane potential and reactive oxygen species (ROS) production, contributing to its cytotoxic effects on cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
4'-HydroxybenzophenoneLacks piperidine and thiomethyl groupsLimited antimicrobial properties
4'-MethoxybenzophenoneContains methoxy instead of thiomethylDifferent reactivity and applications
2-PiperidinomethylbenzophenoneSimilar piperidine structureVaried biological effects

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